(4-(Pyrrolidin-2-yl)phenyl)methanol
Description
(4-(Pyrrolidin-2-yl)phenyl)methanol (CAS: 1270394-82-5 ) is a heterocyclic compound featuring a pyrrolidine ring attached to a phenyl group, with a hydroxymethyl (-CH₂OH) substituent at the para position. The pyrrolidine moiety introduces conformational flexibility and basicity (pKa ~11 for pyrrolidine), while the hydroxymethyl group enables hydrogen bonding, influencing solubility and intermolecular interactions.
Properties
CAS No. |
1270394-82-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.247 |
IUPAC Name |
(4-pyrrolidin-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-3-5-10(6-4-9)11-2-1-7-12-11/h3-6,11-13H,1-2,7-8H2 |
InChI Key |
BUEOCCAQASXLLE-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CC=C(C=C2)CO |
Synonyms |
(4-Pyrrolidin-2-ylphenyl)Methan-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table summarizes critical structural and physicochemical differences between (4-(Pyrrolidin-2-yl)phenyl)methanol and its analogs:
*Calculated based on molecular formula (C₁₁H₁₅NO).
Functional Group Impact on Properties
Hydrogen Bonding and Solubility
- The hydroxymethyl (-CH₂OH) group in all analogs enables hydrogen bonding, but substituents modulate solubility. For example: The sulfonyl group in {1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol increases polarity, enhancing aqueous solubility . The octyl chain in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol reduces solubility but improves membrane permeability, critical for cytotoxicity .
Electronic Effects
- Pyridine vs. Pyrrolidine: The pyridine analog (4-pyridin-2-ylphenyl)methanol lacks the basic amine of pyrrolidine, reducing its ability to form charge-assisted hydrogen bonds. This difference may limit its utility in targeting amine-sensitive enzymes .
- Trifluoromethyl Group: The electron-withdrawing -CF₃ in ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol increases acidity of adjacent protons and enhances metabolic stability .
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